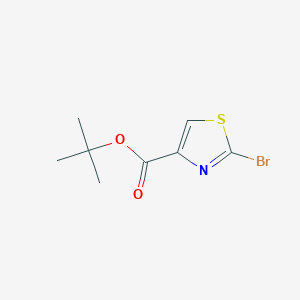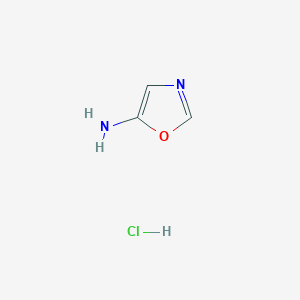
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. While there are various methods, one approach includes the reaction of anilines using malonic acid equivalents. Alternatively, anthranilic acid derivatives can be employed. The exact synthetic pathway would depend on the desired stereochemistry and functional groups .
Molecular Structure Analysis
The compound’s molecular structure consists of a naphthalene ring attached to a propanoic acid moiety. The stereochemistry is (2S,3S), indicating the configuration of the chiral centers. The hydroxyl and amino groups contribute to its biological activity .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Environmental Applications
The synthesis of naphthalene derivatives, such as 1,3-dihydroxynaphthalene, is a fundamental process with significant implications in various scientific fields, including environmental studies and organic chemistry. The efficient dihydroxylation of naphthalene using photocatalytic oxidation in aqueous nano-TiO2 suspension is recommended due to its simplicity and eco-friendly nature. This method's relevance extends to environmental applications, particularly in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), where microbial degradation plays a pivotal role in the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation and microbial pathways involved in naphthalene degradation can enhance bioremediation strategies, offering insights into tackling pollution and promoting environmental health (Zhang You-lan, 2005) (R. Peng et al., 2008).
Medicinal Chemistry and Therapeutic Potentials
Naphthalimide derivatives, closely related to naphthalene-based compounds, have shown extensive potential in medicinal applications due to their ability to interact with various biological molecules, including DNA, enzymes, and receptors. These interactions have led to the exploration of naphthalimide compounds as anticancer agents, with some derivatives currently undergoing clinical trials. The diverse medicinal applications of naphthalimide derivatives, ranging from anticancer to antidepressant properties, underscore the significance of naphthalene-based compounds in drug development and therapeutic interventions. This highlights the vast potential of naphthalene derivatives in contributing to advancements in healthcare and treatment modalities (Huo-Hui Gong et al., 2016).
Biomass Conversion and Green Chemistry
Levulinic acid, derived from biomass, represents a key building block in green chemistry, offering a sustainable pathway for producing valuable chemicals and drugs. The conversion of biomass into levulinic acid and its derivatives underscores the role of naphthalene-based compounds in facilitating eco-friendly and cost-effective synthetic routes. This approach aligns with the principles of green chemistry, aiming to reduce environmental impact and enhance the sustainability of chemical processes. The application of biomass-derived compounds in drug synthesis, particularly in cancer treatment and medical material development, demonstrates the intersection of environmental sustainability and healthcare advancements, showcasing the multifaceted utility of naphthalene derivatives in contributing to a sustainable and health-conscious future (Mingyue Zhang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSXSUSCGCSFK-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376190 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-31-0 | |
| Record name | (αS,βS)-β-Amino-α-hydroxy-2-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-](/img/structure/B3059177.png)

